2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1285578-98-4
VCID: VC3023401
InChI: InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18)
SMILES: CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
Molecular Formula: C13H11ClFNO2S
Molecular Weight: 299.75 g/mol

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

CAS No.: 1285578-98-4

VCID: VC3023401

Molecular Formula: C13H11ClFNO2S

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid - 1285578-98-4

Description

The compound 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a synthetic organic molecule that incorporates a thiazole ring, a phenyl ring with chloro and fluoro substituents, and a propanoic acid moiety. This structure suggests potential applications in pharmaceuticals or agrochemicals due to its complex functional groups, which can interact with biological targets.

Synthesis and Preparation

The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid likely involves several steps, including the formation of the thiazole ring and the introduction of the chloro and fluoro substituents on the phenyl ring. Common methods for synthesizing thiazoles include condensation reactions between thiourea or thioamides with α-halo ketones or aldehydes.

Potential Applications

Compounds with similar structures are often investigated for their biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of a thiazole ring and halogenated phenyl group can contribute to these activities by interacting with enzymes or receptors.

Research Findings

While specific research findings on 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are not available, studies on related compounds suggest that such structures can exhibit significant biological activity. For example, thiazole derivatives have been shown to have antimicrobial properties, and halogenated phenyl rings can enhance these effects by increasing lipophilicity and membrane permeability.

Data Tables

Given the lack of specific data on 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, we can create a hypothetical table based on similar compounds:

CompoundMolecular FormulaMolecular WeightPotential Applications
2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acidC14H14FNO2S280.32 g/molBiological activity studies
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acidC10H10ClFO2216.63 g/molPharmaceutical intermediates
2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamideC16H11ClFN3OS347.8 g/molROCK inhibitor
CAS No. 1285578-98-4
Product Name 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Molecular Formula C13H11ClFNO2S
Molecular Weight 299.75 g/mol
IUPAC Name 2-[2-(2-chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Standard InChI InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18)
Standard InChIKey KJTRDLPAEMNKBM-UHFFFAOYSA-N
SMILES CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
Canonical SMILES CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
PubChem Compound 94712818
Last Modified Aug 16 2023

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